1-(4-Nitrobenzoyl)-4-piperidinecarboxamide
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Overview
Description
1-(4-Nitrobenzoyl)-4-piperidinecarboxamide is an organic compound that features a piperidine ring substituted with a nitrobenzoyl group
Mechanism of Action
Target of Action
The primary targets of a compound like this would likely be proteins or enzymes in the body. The specific targets would depend on the structure of the compound and its chemical properties. For instance, compounds with a nitrobenzoyl group have been known to interact with various enzymes and receptors .
Biochemical Pathways
The exact biochemical pathways affected would depend on the specific targets of the compound. Given the presence of a nitrobenzoyl group, it’s possible that the compound could be involved in pathways related to nitric oxide signaling or oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrobenzoyl)-4-piperidinecarboxamide typically involves the acylation of piperidine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like chloroform. The mixture is cooled to 0°C to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrobenzoyl)-4-piperidinecarboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Strong nucleophiles such as hydroxide or methoxide ions.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: 1-(4-Aminobenzoyl)-4-piperidinecarboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and piperidine.
Scientific Research Applications
1-(4-Nitrobenzoyl)-4-piperidinecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
4-Nitrobenzoyl chloride: Used in similar synthetic applications.
N-benzoylated piperazines: Share structural similarities and are used in medicinal chemistry.
Nitriles: Compounds containing the nitrile group, used in various industrial applications
Uniqueness: 1-(4-Nitrobenzoyl)-4-piperidinecarboxamide is unique due to the combination of the nitrobenzoyl and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and the potential for novel therapeutic uses.
Properties
IUPAC Name |
1-(4-nitrobenzoyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c14-12(17)9-5-7-15(8-6-9)13(18)10-1-3-11(4-2-10)16(19)20/h1-4,9H,5-8H2,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRQTFDCQZCLFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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